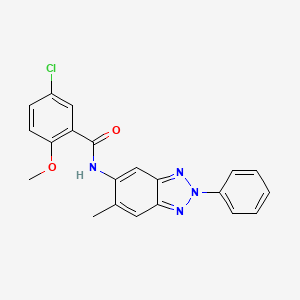![molecular formula C11H8N4O5 B5208799 3-[(3,5-dinitro-4-pyridinyl)amino]phenol](/img/structure/B5208799.png)
3-[(3,5-dinitro-4-pyridinyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,5-dinitro-4-pyridinyl)amino]phenol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known as DNPP or 4-nitrophenol 3,5-bis(2-pyridyl)imine. DNPP is a yellow crystalline powder that is soluble in organic solvents. It has been found to have various biological activities, including antibacterial, antifungal, and antitumor effects.
Scientific Research Applications
DNPP has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions. DNPP has also been found to have antibacterial and antifungal activities. It has been studied as a potential antitumor agent. DNPP has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of DNPP is not fully understood. However, it has been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. DNPP has also been found to disrupt the membrane potential of bacterial cells, leading to cell death.
Biochemical and Physiological Effects:
DNPP has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi. DNPP has also been found to induce apoptosis in cancer cells. It has been shown to have anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
DNPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has been found to have various biological activities, making it a versatile tool for scientific research. However, DNPP has some limitations. It is toxic and should be handled with care. Its mechanism of action is not fully understood, which limits its potential applications.
Future Directions
There are many future directions for the study of DNPP. It can be further studied as a fluorescent probe for the detection of metal ions. DNPP can also be studied for its potential as an antitumor and anti-inflammatory agent. Its mechanism of action can be further elucidated to understand its biological activities better. DNPP can also be modified to improve its pharmacological properties, such as reducing its toxicity and increasing its bioavailability.
Conclusion:
In conclusion, DNPP is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including antibacterial, antifungal, and antitumor effects. DNPP has several advantages for lab experiments, but it also has some limitations. There are many future directions for the study of DNPP, which can lead to the development of new tools for scientific research and potential therapeutic agents.
Synthesis Methods
DNPP can be synthesized by the reaction of 3,5-dinitro-4-chloropyridine with 3-amino-phenol in the presence of a base. The reaction yields DNPP as a yellow crystalline powder. The synthesis method has been optimized to obtain high yields of DNPP.
properties
IUPAC Name |
3-[(3,5-dinitropyridin-4-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-8-3-1-2-7(4-8)13-11-9(14(17)18)5-12-6-10(11)15(19)20/h1-6,16H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSVEOKQAAHOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3,5-Dinitro-4-pyridinyl)amino]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5208718.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)
![N-(3-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5208743.png)
![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5208750.png)


![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5208774.png)

![4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5208781.png)



